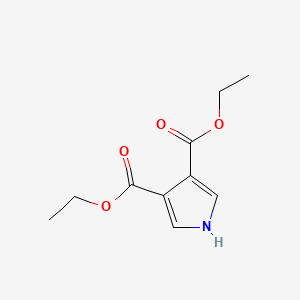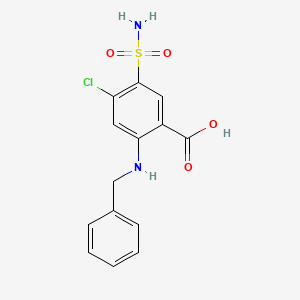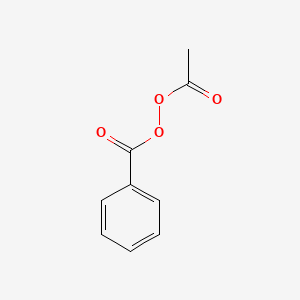
Acetyl benzoyl peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl benzoyl peroxide appears as a solution containing less than 40% by mass of the white crystalline solid in a nonvolatile solvent. Dilution moderates reactivity of the pure solvent. Irritating to the skin, eyes and mucous membranes.
Applications De Recherche Scientifique
Tumor Promotion and Carcinogenicity
- Acetyl Benzoyl Peroxide has been studied for its skin tumor-promoting activity. It promoted both papillomas and carcinomas when topically applied to mice after initiation with a carcinogen, though it was inactive as a complete carcinogen or tumor initiator. This effect is attributed to its properties as a free radical-generating compound (Slaga et al., 1981).
Drug Delivery Systems
- The compound has been incorporated into microsponge delivery systems. This approach helps control the release of Acetyl Benzoyl Peroxide to the skin, potentially reducing side effects like skin irritation while reducing percutaneous absorption (Jelvehgari et al., 2006).
Effects on Protein Kinase C and Calmodulin
- Studies have investigated the effects of Acetyl Benzoyl Peroxide on protein kinase C activity in epidermal cell membranes. It was found to increase the calcium-independent activity of protein kinase C in mouse skin, which may reflect its tumor-promoting capabilities (Donnelly et al., 1987).
Development of Topical Formulations
- Acetyl Benzoyl Peroxide has been used in the development of topical formulations, like niosomal gel, to enhance skin penetration and improve skin retention of drugs. This technique has shown promise in prolonging drug release and increasing drug retention in the skin (Vyas et al., 2011).
Microsponge Technology
- The use of microsponge technology in encapsulating Acetyl Benzoyl Peroxide has been explored. This technology can affect the morphology and release rate of the compound and has applications in lotion formulations (Nokhodchi et al., 2007).
Propriétés
Numéro CAS |
644-31-5 |
|---|---|
Nom du produit |
Acetyl benzoyl peroxide |
Formule moléculaire |
C9H8O4 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
acetyl benzenecarboperoxoate |
InChI |
InChI=1S/C9H8O4/c1-7(10)12-13-9(11)8-5-3-2-4-6-8/h2-6H,1H3 |
Clé InChI |
PDAVOLCVHOKLEO-UHFFFAOYSA-N |
SMILES |
CC(=O)OOC(=O)C1=CC=CC=C1 |
SMILES canonique |
CC(=O)OOC(=O)C1=CC=CC=C1 |
Point d'ébullition |
130 °C @ 19 mm Hg |
Color/Form |
White crystals WHITISH NEEDLES FROM PETROLEUM ETHER |
melting_point |
37.0 °C 37 °C |
Autres numéros CAS |
644-31-5 |
Description physique |
Acetyl benzoyl peroxide appears as a solution containing less than 40% by mass of the white crystalline solid in a nonvolatile solvent. Dilution moderates reactivity of the pure solvent. Irritating to the skin, eyes and mucous membranes. |
Solubilité |
0.00 M Moderately soluble in ether, chloroform, and carbon tetrachloride; slightly soluble in mineral oils and alcohol. In water, 639 mg/l @ 25 °C. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



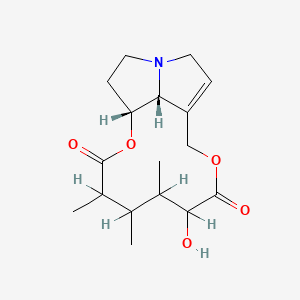

![4-[(4-Methoxyphenyl)amino]benzenediazonium](/img/structure/B1595622.png)



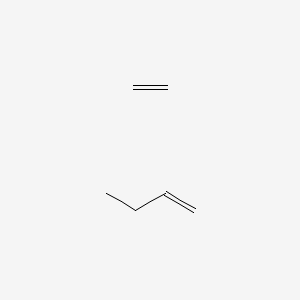

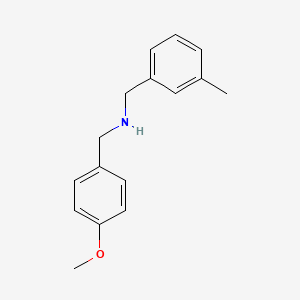
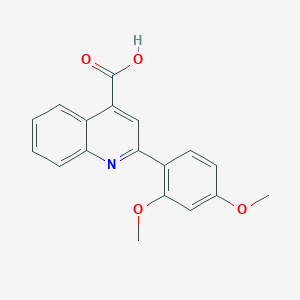
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1595635.png)
